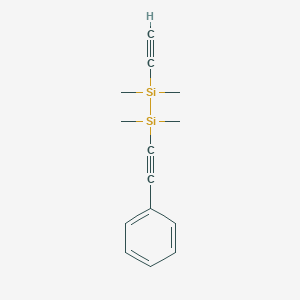

1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane is a chemical compound that belongs to the class of organosilicon compounds It features a unique structure with two silicon atoms bonded to ethynyl and phenylethynyl groups, along with four methyl groups

Preparation Methods

The synthesis of 1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane can be achieved through several methods. One common approach involves the use of cross-coupling reactions, such as the Suzuki or Sonogashira coupling reactions. These reactions typically require palladium catalysts and suitable ligands to facilitate the formation of the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of corresponding silanols or siloxanes.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.

Substitution: The ethynyl and phenylethynyl groups can undergo substitution reactions with halogens or other electrophiles, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane has several scientific research applications:

Materials Science: This compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds, which are valuable in various chemical reactions.

Biology and Medicine:

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane involves its interaction with various molecular targets and pathways. The ethynyl and phenylethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and stability. The silicon atoms provide unique electronic properties, making the compound suitable for various applications in materials science and organic synthesis.

Comparison with Similar Compounds

1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane can be compared with other similar compounds, such as:

1,4-Bis(phenylethynyl)benzene: This compound features two phenylethynyl groups attached to a benzene ring, offering different electronic and structural properties.

9-(4-Phenylethynyl)anthracene: This compound has a phenylethynyl group attached to an anthracene core, providing unique photophysical properties.

1,1,2,2-Tetramethyl-2-(phenylethynyl)disilane: Similar to the target compound but lacks the ethynyl group, resulting in different reactivity and applications.

Biological Activity

1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane is a silicon-containing compound that has garnered interest in various fields of chemistry, particularly in organic synthesis and materials science. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H18Si2

- Molecular Weight : 218.4 g/mol

- CAS Number : Not available

- Structure : The compound features a disilane backbone with ethynyl and phenylethynyl substituents, contributing to its unique chemical reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several areas of interest:

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For example:

- Phenyltriazole Derivatives : Related compounds have shown antibacterial effects against strains like MRSA and E. coli. The structure-activity relationship (SAR) indicates that modifications can enhance or reduce activity significantly .

- General Findings : Compounds with a phenylethynyl moiety often display enhanced interactions with bacterial membranes, potentially leading to increased permeability and subsequent bactericidal effects.

Study 1: Antimicrobial Screening

A study focusing on phenyltriazole derivatives reported that certain modifications led to increased antibacterial potency against Gram-positive bacteria compared to Gram-negative strains. The most effective compound exhibited an MIC (minimum inhibitory concentration) comparable to vancomycin .

Study 2: Cytotoxicity Assay

In a comparative analysis of silane-based compounds against human cancer cell lines (e.g., HeLa and MCF-7), compounds similar to this compound were found to induce apoptosis through the activation of caspase pathways .

The biological activity of this compound can be attributed to several potential mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound may facilitate interaction with lipid membranes.

- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage.

- Inhibition of Key Enzymes : Some silanes act as enzyme inhibitors in metabolic pathways critical for bacterial survival or cancer cell proliferation.

Properties

CAS No. |

915717-04-3 |

|---|---|

Molecular Formula |

C14H18Si2 |

Molecular Weight |

242.46 g/mol |

IUPAC Name |

[dimethyl(2-phenylethynyl)silyl]-ethynyl-dimethylsilane |

InChI |

InChI=1S/C14H18Si2/c1-6-15(2,3)16(4,5)13-12-14-10-8-7-9-11-14/h1,7-11H,2-5H3 |

InChI Key |

DTSOSPJNIHYLNZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C#C)[Si](C)(C)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.